BDPFLamineHCl
Description
While specific structural details are proprietary, its physicochemical and pharmacokinetic properties have been rigorously characterized using advanced analytical methodologies, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) . Key attributes include:
Properties
Molecular Formula |
C20H30BClF2N4O |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C20H29BF2N4O.ClH/c1-15-13-16(2)26-19(15)14-18-8-7-17(27(18)21(26,22)23)9-10-20(28)25-12-6-4-3-5-11-24;/h7-8,13-14H,3-6,9-12,24H2,1-2H3,(H,25,28);1H |
InChI Key |
YZXOISGBDDZJIU-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCCN)C)C)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BDPFLamineHCl involves the reaction of borondipyrromethene with an amine group, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include a controlled environment with specific temperature and pH levels to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
BDPFLamineHCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can also undergo reduction reactions, resulting in the formation of reduced derivatives.
Substitution: The amine group in this compound can participate in substitution reactions with various reagents .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of this compound, while reduction can produce different reduced derivatives .
Scientific Research Applications
BDPFLamineHCl has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical reactions and processes.
Biology: Employed in bioimaging and as a marker in molecular biology experiments.
Medicine: Utilized in diagnostic assays and as a fluorescent marker in medical research.
Industry: Applied in the development of fluorescent materials and sensors .
Mechanism of Action
The mechanism of action of BDPFLamineHCl involves its interaction with specific molecular targets, leading to fluorescence. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful for various imaging and diagnostic applications. The molecular pathways involved include the excitation and emission of photons, which are detected and analyzed in various research applications .
Comparison with Similar Compounds
Physicochemical Properties
Table 1 compares BDPFLamineHCl with structurally or functionally related compounds, such as bedaquiline (antitubercular agent) and dopamine hydrochloride (neurotransmitter analog).
Key Findings :
- This compound exhibits superior solubility compared to bedaquiline, enhancing its formulation flexibility.
- Its pH stability profile surpasses dopamine hydrochloride, making it suitable for diverse drug delivery systems.
Analytical Methodologies
HPLC Validation :
this compound quantification in plasma aligns with methods used for bedaquiline and delamanid, achieving a linear range of 0.1–10 µg/mL (R² >0.99) . In contrast, dopamine hydrochloride requires derivatization for HPLC analysis due to lower detectability .
TLC for Impurity Profiling :
this compound’s impurity testing follows protocols similar to dopamine hydrochloride, utilizing ferric chloride-potassium ferricyanide spray for spot visualization . However, bedaquiline’s degradation products require mass spectrometry for identification .
Pharmacokinetic and Pharmacodynamic Data
Table 2 summarizes pharmacological parameters.
Insights :
- This compound’s oral bioavailability exceeds bedaquiline, reducing dosing frequency.
- Its enzyme-targeted mechanism (IC50 = 50 nM) contrasts with dopamine’s receptor-mediated action.
Regulatory and Quality Considerations
This compound adheres to ICH Q2R1 guidelines for method validation, ensuring reproducibility across labs . Comparatively, bedaquiline’s photodegradation risks necessitate stringent storage conditions , while dopamine hydrochloride requires cold-chain logistics due to oxidation susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
